Bis(2-diethylaminoethoxy)diethylsilane

Organosilicon Chemistry Thermal Process Safety Moisture-Curable Formulations

Bis(2-diethylaminoethoxy)diethylsilane (CAS 20467-11-2), also named 3,7,7,11-Tetraethyl-6,8-Dioxa-3,11-Diaza-7-Silatridecane, is a bifunctional organosilicon compound with the molecular formula C16H38N2O2Si and a molecular weight of 318.57 g/mol. Structurally, it features a diethylsilane core (Si with two ethyl groups) symmetrically substituted with two 2-diethylaminoethoxy (–OCH₂CH₂N(Et)₂) pendant arms, each terminating in a tertiary amine.

Molecular Formula C16H38N2O2Si
Molecular Weight 318.57 g/mol
CAS No. 20467-11-2
Cat. No. B13821187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-diethylaminoethoxy)diethylsilane
CAS20467-11-2
Molecular FormulaC16H38N2O2Si
Molecular Weight318.57 g/mol
Structural Identifiers
SMILESCCN(CC)CCO[Si](CC)(CC)OCCN(CC)CC
InChIInChI=1S/C16H38N2O2Si/c1-7-17(8-2)13-15-19-21(11-5,12-6)20-16-14-18(9-3)10-4/h7-16H2,1-6H3
InChIKeyBCQXJMXMLOVQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-diethylaminoethoxy)diethylsilane (CAS 20467-11-2): Procurement-Relevant Structural and Property Profile


Bis(2-diethylaminoethoxy)diethylsilane (CAS 20467-11-2), also named 3,7,7,11-Tetraethyl-6,8-Dioxa-3,11-Diaza-7-Silatridecane, is a bifunctional organosilicon compound with the molecular formula C16H38N2O2Si and a molecular weight of 318.57 g/mol . Structurally, it features a diethylsilane core (Si with two ethyl groups) symmetrically substituted with two 2-diethylaminoethoxy (–OCH₂CH₂N(Et)₂) pendant arms, each terminating in a tertiary amine . This architecture places it within the broader class of secondary/tertiary aminoalkylalkoxysilanes, a family recognized for utility in metal-free silane-terminated polyurethane (STPU) systems [1] and surface modification applications where controlled moisture reactivity and self-catalyzed condensation are valued .

1 Bifunctional aminoalkoxysilane with two 2-diethylaminoethoxy arms on a diethylsilane core
2 Reported class-level self-catalytic activity for moisture-triggered condensation curing
3 Di-substituted architecture offers moderate crosslink density for elastomeric silane-modified polymers
4 May support metal-free, tin-free STPU binder formulations (class-level patent context)

Why Generic Substitution of Bis(2-diethylaminoethoxy)diethylsilane with In-Class Aminoalkoxysilanes Carries Procurement Risk


Within the aminoalkoxysilane family, even modest changes in the silicon substituent set — the number of aminoalkoxy arms, the alkyl group size on silicon, and the total amine content — produce measurable shifts in computed physical properties including density, boiling point, and flash point . Bis(2-diethylaminoethoxy)diethylsilane carries exactly two diethylaminoethoxy groups and two ethyl groups on silicon; the closest analog, Bis(2-diethylaminoethoxy)dimethylsilane (CAS 17048-30-5), substitutes methyl for ethyl on Si, yielding a lower boiling point (approx. 314 °C vs. approx. 347 °C) and a lower flash point (approx. 144 °C vs. approx. 163 °C) . Such differences directly affect processing windows in elevated-temperature applications. Moving to the tris- or tetrakis-substituted analogs increases molecular weight, viscosity, and amine loading — altering both curing kinetics and crosslink density in moisture-curable formulations . These property gradients mean that generic 'aminoalkoxysilane' selection, without quantitative matching of the silicon substituent architecture, risks mismatched volatility, flash-point safety margins, and end-use performance.

Si-alkyl group mismatch
Replacing ethyl with methyl on silicon (e.g., dimethyl analog) measurably shifts boiling point and flash point, which may alter thermal processing windows and safety margins.
Aminoalkoxy arm count variation
Tris- or tetrakis-substituted analogs increase amine loading and hydrolyzable sites, leading to higher crosslink density and different cure kinetics compared to the di-substituted target.
Missing pendant tertiary amine
Non-amino alkoxysilanes lack the internal tertiary amine groups; class-level self-catalytic activity may not transfer, potentially requiring external condensation catalysts.

Bis(2-diethylaminoethoxy)diethylsilane (CAS 20467-11-2): Quantitative Differentiation Evidence Against Closest Analogs


Computed Boiling Point and Flash Point: Bis(2-diethylaminoethoxy)diethylsilane vs. Bis(2-diethylaminoethoxy)dimethylsilane

Bis(2-diethylaminoethoxy)diethylsilane (target) exhibits a computed boiling point approximately 32.5 °C higher and a computed flash point approximately 19.6 °C higher than its closest structural analog, Bis(2-diethylaminoethoxy)dimethylsilane (CAS 17048-30-5), which differs only by having methyl rather than ethyl substituents on silicon . Both sets of values are computed properties from equivalent estimation methodologies (at 760 mmHg), allowing cross-study comparison.

Thermal property comparison
Cross-study comparable
Boiling point: 346.6 °C vs. 314.1 °C
Flash point: 163.4 °C vs. 143.8 °C
+32.5 °C bp · +19.6 °C flash
Wider liquid operating window and higher flash-point safety margin
Computed values at 760 mmHg; estimation methodology
Organosilicon Chemistry Thermal Process Safety Moisture-Curable Formulations

Flash Point Safety Margin: Diethyl-Si Core vs. Dimethyl-Si Core

The computed flash point of Bis(2-diethylaminoethoxy)diethylsilane (163.415 °C) exceeds that of the dimethyl analog (143.788 °C) by approximately 19.6 °C . In practical terms, the target compound crosses the threshold above 160 °C, which may align with certain industrial hazard classification boundaries for combustible vs. flammable liquids, potentially simplifying storage and handling requirements relative to lower-flash-point analogs.

Flash point safety margin
Cross-study comparable
Target flash point 163.4 °C exceeds comparator by 19.6 °C
Above 160 °C threshold
May simplify storage classification for high-temperature processing
Computed flash point; classification context-dependent
Flammable Material Handling Occupational Safety High-Temperature Curing

Amine Loading and Crosslink Density: Di-substituted (2 arms) vs. Tris-substituted (3 arms) and Tetrakis-substituted (4 arms) Analogs

Bis(2-diethylaminoethoxy)diethylsilane carries exactly two tertiary-amino-functionalized alkoxy arms on silicon, compared to three such arms on Tris(2-diethylaminoethoxy)ethylsilane (CAS 17146-75-7) and four on Tetrakis(2-diethylaminoethoxy)silane (CAS 18867-06-6) . Each additional diethylaminoethoxy arm increases both molecular weight and amine content: the target compound (MW 318.57, 2 N atoms) sits between the dimethyl analog (MW 290.52, 2 N) and the tris analog (MW 405.70, 3 N). In moisture-curable silylated polymer systems, the number of hydrolyzable alkoxy sites per silicon center directly governs crosslink density; the di-substituted architecture provides a moderate crosslink density that may be preferable for applications requiring elastomeric flexibility rather than rigid thermoset behavior [1].

Architecture & crosslink density
Class-level inference
2 arms (target) vs. 3 arms (tris) vs. 4 arms (tetrakis)
33–50% fewer hydrolyzable sites
Moderate crosslink density supports elastomeric recovery and flexibility
Structure-property inference from STPU patent class
Moisture-Cure Kinetics Crosslink Density Control Polyurethane Formulation

Self-Catalysis Potential via Pendant Tertiary Amines: Class-Level Advantage of Diethylaminoethoxy-Functionalized Silanes

The 2-diethylaminoethoxy substituents present in the target compound contain tertiary amine groups that have been demonstrated, at the class level, to catalyze reactions of activated vinyl compounds and to facilitate silanol condensation in the absence of external metal catalysts [1][2]. Specifically, tertiary amino groups of 2-diethylaminoethyl substituents have been shown to be effective internal catalysts for reactions with hydroxyl-containing substrates [1]. In the context of silane-terminated polyurethanes, this self-catalytic activity enables metal-free (particularly tin-free) formulation strategies, as described in Degussa patent US 6,784,272 B2 for aliphatic secondary aminoalkylalkoxysilanes [3]. While no direct kinetic comparison between Bis(2-diethylaminoethoxy)diethylsilane and non-amino-functional alkoxysilanes is available in the open literature, the class-level inference is that the pendant tertiary amine accelerates moisture-triggered hydrolysis and condensation relative to non-amino silanes.

Internal catalysis potential
Class-level inference
Two tertiary amine groups present; class-level evidence for moisture-cure acceleration
vs. non-amino silanes
May reduce or eliminate need for external metal catalysts
No direct head-to-head kinetic comparison available
Condensation Cure Catalysis Metal-Free Formulations Tin-Free Sealants

Bis(2-diethylaminoethoxy)diethylsilane (CAS 20467-11-2): Evidence-Derived Application Scenarios for Procurement Decision-Making


High-Temperature Moisture-Curable Sealant Formulations Requiring Extended Liquid Processing Windows

The compound's computed boiling point of approximately 347 °C and flash point above 163 °C suggest suitability for sealant or adhesive formulations that undergo elevated-temperature processing or curing cycles where lower-boiling analogs such as Bis(2-diethylaminoethoxy)dimethylsilane (BP approx. 314 °C) would risk premature volatilization or exceed flash-point safety limits. This scenario is particularly relevant for industrial assembly operations where oven curing above 150 °C is employed.

Metal-Free, Tin-Free Silane-Terminated Polyurethane (STPU) Binder Systems

As a member of the aliphatic secondary/tertiary aminoalkylalkoxysilane class, this compound aligns with the metal-free STPU technology described in US Patent 6,784,272 B2 [1]. The two pendant tertiary amine groups may provide internal catalytic activity for moisture-triggered condensation curing, supporting formulation strategies that eliminate organotin catalysts — a significant advantage for compliance with REACH Annex XIV restrictions on dibutyltin and dioctyltin compounds in consumer and construction products.

Controlled Crosslink Density in Elastomeric Silane-Modified Polymers

With exactly two hydrolyzable aminoalkoxy arms per silicon center, this compound provides an intermediate crosslink density compared to tris-substituted (3 arms) or tetrakis-substituted (4 arms) analogs . This architecture is appropriate for applications requiring elastomeric recovery and flexibility (e.g., building joint sealants, flexible coatings) rather than the rigid thermoset behavior produced by higher-functionality silanes. Formulators can use the di-substituted compound as a chain extender or end-capper to achieve targeted mechanical properties without over-crosslinking.

Surface Modification of Fillers and Substrates Requiring Intermediate Hydrophobicity and Amine-Mediated Adhesion

The combination of two ethyl groups on silicon (providing moderate hydrophobicity) and two diethylaminoethoxy groups (providing amine-mediated adhesion to acidic or hydroxylated surfaces) positions this compound for use as a surface treatment agent where both water repellency and chemical bonding are needed . The computed density of approximately 0.896 g/cm³ suggests compatibility with common organic solvents for solution-based surface treatment processes.

Application
Selection Property
Validation Focus
High-temperature moisture-curable sealants
Extended liquid processing window (higher bp, flash point)
Thermal stability and flash-point margin review
Metal-free, tin-free STPU binder systems
Pendant tertiary amine groups for internal condensation catalysis
Cure kinetics without organotin catalysts
Elastomeric silane-modified polymers
Di-functional architecture (moderate crosslink density)
Network mechanical properties and flexibility
Surface modification of fillers and substrates
Amine-mediated adhesion plus moderate hydrophobicity
Surface treatment compatibility and water repellency
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